Phytotoxic Selectivity vs. 3-Amino Isomer
The N,N-di-sec-butylamide derivative of 2-amino-3,5-dichlorobenzoic acid exhibits selective phytotoxic activity, whereas the corresponding 3-amino-2,5-dichlorobenzoic acid shows only generic, non-selective phytotoxicity [1]. In pre- and post-emergence tests across seven weed species at a baseline dose of 6 kg/ha, the 2-amino-3,5-dichloro derivative's amide demonstrated targeted action, in contrast to the broad-spectrum activity of the 3-amino isomer [1].
| Evidence Dimension | Phytotoxic Activity and Selectivity Profile |
|---|---|
| Target Compound Data | Selective activity demonstrated at 6 kg/ha; specific weed species targeted |
| Comparator Or Baseline | 3-Amino-2,5-dichlorobenzoic acid |
| Quantified Difference | Target compound shows selectivity; comparator shows generic, non-selective activity |
| Conditions | Pre- and post-emergence greenhouse tests on 7 representative weed species at doses starting from 6 kg/ha |
Why This Matters
For procurement in agrochemical research, this selective phytotoxicity differentiates the compound for developing targeted herbicides, avoiding the broad-spectrum toxicity associated with the 3-amino isomer.
- [1] Baruffini, A., Pagani, G., Caccialanza, G., Mazza, M., & Carmellino, M. L. (1978). 2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action. Il Farmaco; Edizione Scientifica, 33(4), 281-287. PMID: 738447. View Source
